N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Endocannabinoid System Anandamide Transport FAAH Inhibition

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5), also known as AM404, is a synthetic N-acylethanolamine analog functioning primarily as a competitive and selective inhibitor of carrier-mediated anandamide (AEA) transport. Its molecular formula is C26H53NO2, with a molecular weight of 411.7 g/mol.

Molecular Formula C26H53NO2
Molecular Weight 411.7 g/mol
CAS No. 16169-48-5
Cat. No. B091006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-12-hydroxyoctadecan-1-amide
CAS16169-48-5
Molecular FormulaC26H53NO2
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O
InChIInChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3
InChIKeyDZJSNRMJNYRMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5): Technical Overview for Scientific Procurement


N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5), also known as AM404, is a synthetic N-acylethanolamine analog functioning primarily as a competitive and selective inhibitor of carrier-mediated anandamide (AEA) transport [1]. Its molecular formula is C26H53NO2, with a molecular weight of 411.7 g/mol [2]. The compound demonstrates a complex pharmacological profile: it inhibits AEA cellular uptake with IC50 values in the low micromolar range , activates vanilloid (TRPV1) receptors [3], and has been identified as an activator of the 20S isoform of the human proteasome [4]. It is also a substrate for fatty acid amide hydrolase (FAAH) [5]. This multifaceted activity distinguishes it from many in-class analogs and underpins its utility as a versatile tool compound for endocannabinoid system research.

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5): Why Generic Substitution is Not Recommended


In-class compounds targeting the endocannabinoid system, particularly anandamide transport inhibitors, exhibit significant heterogeneity in their pharmacological profiles. Substituting one compound for another based solely on a shared nominal mechanism (e.g., 'anandamide transport inhibition') can lead to contradictory or confounding experimental outcomes. Critical differences exist in their affinity for the primary target (AEA transporter), off-target activity at cannabinoid (CB1/CB2) and vanilloid (TRPV1) receptors, susceptibility to enzymatic degradation by FAAH, and potential for non-specific cytotoxicity [1]. For instance, while AM404 and VDM11 are both AEA uptake inhibitors, they differ in their potency for inhibiting FAAH and their effects on cell viability at pharmacologically relevant concentrations [2]. Furthermore, AM404 uniquely activates the 20S proteasome, a function not shared by many other transport inhibitors [3]. Direct substitution without rigorous validation therefore risks experimental inconsistency, misattribution of observed effects, and wasted research resources. The quantitative evidence presented in Section 3 provides a precise basis for differentiating N,N-Dibutyl-12-hydroxyoctadecan-1-amide from its closest comparators.

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5): Quantitative Differentiation Against Key Comparators


AM404 Exhibits Intermediate AEA Transport Inhibition Potency, with Distinct Selectivity Over FAAH Compared to VDM11 and UCM707

In a head-to-head study in cerebellar granule neurons, AM404 inhibited AEA accumulation with an IC50 of ~5 μM, demonstrating equivalent potency to VDM11 and OMDM-2 (~5 μM), and significantly greater potency than AM1172 (24 μM) and UCM707 (30 μM) [1]. While all three potent inhibitors (AM404, VDM11, UCM707) also potently inhibited AEA hydrolysis by brain membranes (KI <1 μM), AM404 is a known FAAH substrate, and its accumulation inhibition is functionally separable from FAAH inhibition, unlike VDM11 which directly inhibits FAAH [2]. UCM707 is a much more potent transport inhibitor (IC50=0.8 μM) but a weaker FAAH inhibitor (IC50=30 μM) [3].

Endocannabinoid System Anandamide Transport FAAH Inhibition

AM404 Demonstrates Lower Anti-Proliferative Potency and a Wider Therapeutic Window in C6 Glioma Cells Relative to VDM11

A direct comparative study assessed the anti-proliferative effects of AM404 and VDM11 on C6 glioma cells. AM404 inhibited cell proliferation with an IC50 of 4.9 µM, whereas VDM11 was nearly twice as potent with an IC50 of 2.7 µM [1]. This indicates that at concentrations commonly used to block anandamide accumulation (e.g., 1-10 µM), VDM11 exerts a more pronounced, non-specific anti-proliferative effect than AM404. The study further noted that the inhibition by both compounds was not prevented by cannabinoid or vanilloid receptor antagonists, suggesting a non-specific mechanism [1].

Cytotoxicity C6 Glioma Cell Viability

AM404 is a Significantly Weaker TRPV1 Agonist than Arvanil, Offering a More Balanced Endocannabinoid Tool Profile

The vanilloid (TRPV1) receptor activation profile of AM404 was compared directly to that of the potent agonist arvanil. In rVR1-transfected CHO cells, AM404 stimulated Ca2+ uptake with a pEC50 of 6.32, whereas arvanil exhibited a pEC50 of 9.29 [1]. This corresponds to a nearly 1,000-fold difference in potency (EC50 for AM404 ≈ 0.48 µM; EC50 for arvanil ≈ 0.51 nM). Additionally, in a study on FAAH inhibition, AM404 (IC50=6 µM) was less potent than arvanil (IC50=3 µM) and more potent than olvanil (IC50=20 µM) in rat brain homogenates [2].

TRPV1 Vanilloid Receptor Calcium Uptake

AM404 is a Confirmed Activator of the 20S Proteasome, a Unique Function Not Shared by Other Major Anandamide Transport Inhibitors

AM404 was recently identified as a small molecule activator of the 20S isoform of the human proteasome [1]. This activity is not observed for other commonly used anandamide transport inhibitors like VDM11, UCM707, or OMDM-2, which have not been reported to interact with the proteasome. Subsequent medicinal chemistry efforts explored the AM404 scaffold, leading to derivatives (A22, A23) with enhanced proteasome activation, confirming the critical role of the AM404 core structure [2]. This represents a unique, orthogonal mechanism of action for AM404, expanding its potential applications beyond endocannabinoid research.

Proteasome 20S Proteasome Protein Degradation

AM404 Displays Exceptionally High Selectivity in the Serine Hydrolase Proteome Compared to Other FAAH Inhibitors

A broad selectivity assessment using activity-based protein profiling (ABPP) in rat and human tissues evaluated a panel of FAAH inhibitors. AM404, along with carbamates SA-47 and SA-72, was categorized as 'exceptionally selective,' showing minimal off-target binding to other serine hydrolases [1]. In contrast, other FAAH inhibitors, including URB597, BMS-1, OL-135, and LY2077855, were found to be 'less selective,' inhibiting multiple off-targets, primarily carboxylesterases [1]. This high degree of selectivity for AM404 is a critical attribute for studies where precise target engagement is required to avoid confounding biological effects.

FAAH Serine Hydrolase Selectivity ABPP

N,N-Dibutyl-12-hydroxyoctadecan-1-amide (CAS 16169-48-5): Optimized Research Application Scenarios


Investigating Endocannabinoid Transport with Reduced FAAH Confounding and Cytotoxicity

AM404 is the preferred tool when the primary experimental goal is to inhibit anandamide cellular uptake while minimizing confounding effects from direct FAAH inhibition and non-specific cytotoxicity. Its IC50 for AEA accumulation (~5 µM) is achieved at concentrations that do not fully inhibit FAAH (KI <1 µM) and are below the threshold for significant anti-proliferative effects observed with VDM11 (IC50=2.7 µM) [1]. This balanced profile makes it ideal for long-term cell culture studies investigating the role of AEA transport in neuronal or glial signaling [2].

Chemical Probe for the 20S Proteasome in Neurodegenerative and Aging Research

Given its unique identification as an activator of the 20S proteasome, AM404 serves as a valuable chemical probe for studying proteasome function and its role in clearing aggregated proteins, such as α-synuclein, in models of neurodegenerative disease [3]. Its dual activity as an endocannabinoid modulator and proteasome activator provides a novel approach for investigating crosstalk between these systems, a line of inquiry not accessible with other AEA transport inhibitors like VDM11 or UCM707 [4].

In Vivo Studies Requiring a Balanced Endocannabinoid Modulator with Established Bioavailability

AM404 is active in vivo and is widely used in rodent behavioral and physiological studies. Its efficacy in models of pain, anxiety, and neuroprotection is well-documented [5]. While more potent transport inhibitors (e.g., UCM707) exist, AM404's extensive literature precedent, known pharmacokinetic profile, and balanced activity across multiple targets (AEA transport, TRPV1, FAAH substrate) make it a robust and reliable choice for initial in vivo pharmacological validation of endocannabinoid-related hypotheses [6].

Medicinal Chemistry Scaffold Optimization for Multitarget-Directed Ligands

The AM404 scaffold serves as an attractive starting point for medicinal chemistry programs aimed at developing multitarget-directed ligands. Its core structure, comprising a fatty acid chain and a substituted phenol head group, is amenable to modification for tuning potency and selectivity at AEA transport, FAAH, TRPV1, and the proteasome [7]. Recent work on AM404 analogs has successfully generated derivatives with enhanced proteasome activation and improved cellular viability, validating the scaffold's potential for optimization [8]. This makes high-purity AM404 an essential reagent for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.